6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine
Overview
Description
6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine is a heterocyclic compound characterized by the presence of a trifluoromethyl group and a pyrazolo[3,4-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine typically involves the formation of the pyrazolo[3,4-c]pyrazole core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)pyrazole
- 5-(Trifluoromethyl)-1H-pyrazole
- 4-(Trifluoromethyl)-1H-pyrazole
Uniqueness
6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine is unique due to its specific substitution pattern and the presence of both a methyl and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .
Properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N5/c1-14-5-2(4(10)11-12-5)3(13-14)6(7,8)9/h1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNBPXFAOLMXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NNC(=C2C(=N1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363123 | |
Record name | 6-Methyl-4-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478047-15-3 | |
Record name | 6-Methyl-4-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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